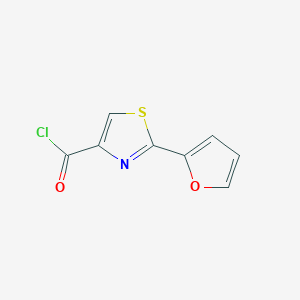
2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride
Overview
Description
2-Furoyl chloride is an acyl chloride of furan . It takes the form of a corrosive liquid, which is more irritating to the eyes than benzoyl chloride . It is used primarily for the introduction of the furoyl group into alcohols and phenols .
Synthesis Analysis
2-Furoyl chloride was prepared in 1924 by Gelissen by refluxing 2-furoic acid in excess thionyl chloride on a water bath .
Molecular Structure Analysis
Molecular structure, conformational stability, and vibrational wave numbers for the rotational isomers of 2-furoyl chloride have been computed using the B3LYP method with the 6-311++G(d,p) basis set . From computations, 2-furoyl chloride was predicted to exist predominantly in cis conformation with cis–trans rotational barrier 40.40 kJ·mol−1 .
Chemical Reactions Analysis
The rotation of the –CClO group on the furan rings of these compounds leads to two equilibrium configurations (isomers). Thus, both 2-furoyl chloride and 3-furoyl chloride can exist as two geometrical isomers, whereby the carbonyl oxygen and ring oxygen can be either OO- cis or OO- trans .
Physical And Chemical Properties Analysis
2-Furoyl chloride is a liquid with a density of 1.324 g/mL at 25 °C . It has a melting point of -2 °C and a boiling point of 173-174 °C .
Scientific Research Applications
Synthesis and Anticonvulsant Activity
A study by Çapan et al. (1996) explored the synthesis of new compounds involving 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride and evaluated their anticonvulsant activity. The research found that the potency of these compounds as anticonvulsants was influenced by specific substituents in the molecular structure, with certain derivatives showing significant protective effects against seizures (Çapan et al., 1996).
Reaction and Derivative Synthesis
Tanaka and Usui (1978) conducted a study focusing on the synthesis of derivatives of 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride, yielding various substituted thiazol-2-ones. These compounds were obtained through specific reactions involving chlorocarbonylsulfenyl chloride, demonstrating the chemical versatility of the parent compound in creating novel derivatives (Tanaka & Usui, 1978).
Stereochemistry in Glycoglycines Synthesis
Dondoni et al. (1997) explored the stereoselective addition of 2-lithiothiazole, related to 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride, to sugar nitrones. This method was utilized in the synthesis of carbon-linked glycoglycines, showcasing the application of this compound in complex stereochemical manipulations in organic synthesis (Dondoni et al., 1997).
Reductive Metabolism Study
Swaminathan et al. (1980) investigated the reductive metabolism of 4-(5-nitro-2-furyl)thiazole, a compound structurally related to 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride. Their research in rat liver tissues provided insights into the metabolic pathways and potential bioactive metabolites of similar thiazole compounds (Swaminathan et al., 1980).
Chemical Synthesis and Modification
Singh et al. (1998) described a facile synthesis method for 4-(2-furyl)-2-substituted thiazoles, employing hypervalent iodine oxidation. This study illustrates a practical approach to chemically modify and synthesize derivatives of 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride (Singh et al., 1998).
Safety and Hazards
properties
IUPAC Name |
2-(furan-2-yl)-1,3-thiazole-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-7(11)5-4-13-8(10-5)6-2-1-3-12-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUNTBTJMORKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



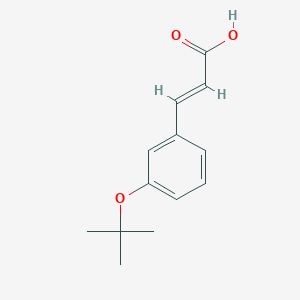
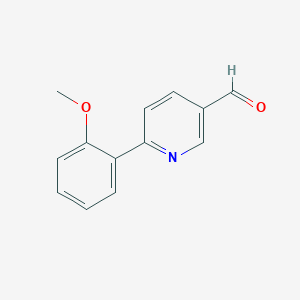
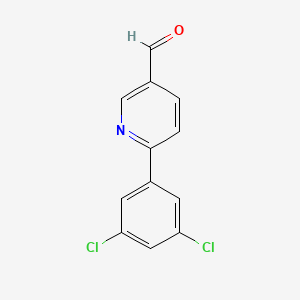
![N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B3043674.png)

![N-[3-(2-pyrrolidin-1-ylethynyl)phenyl]acetamide](/img/structure/B3043676.png)
![2-[4-(Cyclopentyloxy)phenyl]acetonitrile](/img/structure/B3043677.png)
![3,4-Dihydroxy-2-methoxy-4-methyl-3-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]cyclohexan-1-one](/img/structure/B3043678.png)
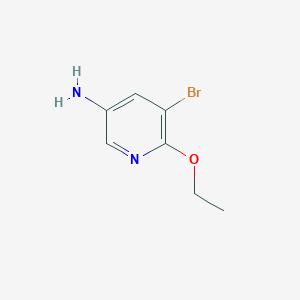
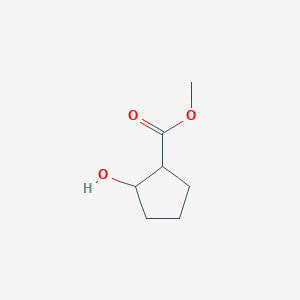
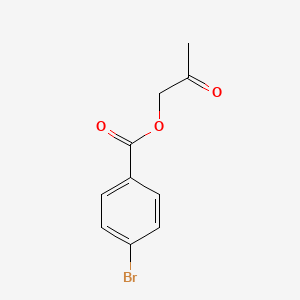
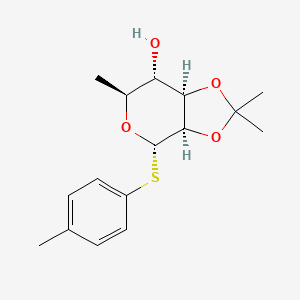
![5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3043690.png)
![(2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid](/img/structure/B3043691.png)